molecular formula C11H7ClN4S B12917624 6-(2-chlorophenyl)sulfanyl-7H-purine CAS No. 646510-10-3

6-(2-chlorophenyl)sulfanyl-7H-purine

Cat. No.: B12917624
CAS No.: 646510-10-3
M. Wt: 262.72 g/mol
InChI Key: FGOSRPMQOHPJIR-UHFFFAOYSA-N
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Description

6-((2-Chlorophenyl)thio)-1H-purine is an organosulfur compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Chlorophenyl)thio)-1H-purine typically involves the reaction of 6-chloropurine with 2-chlorobenzenethiol under specific conditions. One common method includes the use of cesium carbonate as a base and dimethyl sulfoxide as a solvent. The reaction is carried out under nitrogen atmosphere and irradiated with visible light to promote the cross-coupling reaction .

Industrial Production Methods

While specific industrial production methods for 6-((2-Chlorophenyl)thio)-1H-purine are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((2-Chlorophenyl)thio)-1H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted purines, sulfoxides, sulfones, and various cross-coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

6-((2-Chlorophenyl)thio)-1H-purine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((2-Chlorophenyl)thio)-1H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-Chlorophenyl)thio)-1H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

646510-10-3

Molecular Formula

C11H7ClN4S

Molecular Weight

262.72 g/mol

IUPAC Name

6-(2-chlorophenyl)sulfanyl-7H-purine

InChI

InChI=1S/C11H7ClN4S/c12-7-3-1-2-4-8(7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H,13,14,15,16)

InChI Key

FGOSRPMQOHPJIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SC2=NC=NC3=C2NC=N3)Cl

Origin of Product

United States

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